2-Tert-butyl-5-[(4,5-dimethylimidazol-1-yl)methyl]tetrazole
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Overview
Description
2-Tert-butyl-5-[(4,5-dimethylimidazol-1-yl)methyl]tetrazole is a synthetic organic compound that features a tetrazole ring substituted with a tert-butyl group and a dimethylimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-[(4,5-dimethylimidazol-1-yl)methyl]tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl-substituted hydrazine with a suitable nitrile derivative, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-[(4,5-dimethylimidazol-1-yl)methyl]tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tert-butyl or imidazole groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce reduced tetrazole derivatives.
Scientific Research Applications
2-Tert-butyl-5-[(4,5-dimethylimidazol-1-yl)methyl]tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-[(4,5-dimethylimidazol-1-yl)methyl]tetrazole involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds with biological molecules, while the tert-butyl and imidazole groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-5-methylimidazole: Similar structure but lacks the tetrazole ring.
5-(4,5-Dimethylimidazol-1-yl)methyltetrazole: Similar structure but lacks the tert-butyl group.
Uniqueness
2-Tert-butyl-5-[(4,5-dimethylimidazol-1-yl)methyl]tetrazole is unique due to the presence of both the tert-butyl group and the dimethylimidazole moiety, which confer distinct chemical and biological properties. These structural features can enhance the compound’s stability, solubility, and binding affinity, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
2-tert-butyl-5-[(4,5-dimethylimidazol-1-yl)methyl]tetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6/c1-8-9(2)16(7-12-8)6-10-13-15-17(14-10)11(3,4)5/h7H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFWOGWFLMEVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CC2=NN(N=N2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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